molecular formula C12H6F5N B1464632 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine CAS No. 387827-64-7

2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

Cat. No. B1464632
M. Wt: 259.17 g/mol
InChI Key: FMKQPMDFNYNYAG-UHFFFAOYSA-N
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Description

“2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine” is a chemical compound . It is used in various fields of research .


Molecular Structure Analysis

The molecular formula of “2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine” is C12H6F5N . Its molecular weight is 259.17 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine” include a refractive index of 1.57 , a boiling point of 95 °C/0.4 mmHg , and a density of 1.254 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Suzuki Cross-Coupling Reaction : The compound 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine has been synthesized with a yield over 90% using Suzuki cross-coupling reaction, showcasing its potential in chemical synthesis and industrial applications (Ding Yuqiang, 2011).

Applications in Material Science

  • Preparation of Bright Emitting Iridium(III) Complexes : This compound, through Pd-catalyzed C-H bond arylation, enables the synthesis of charge-neutral and cationic species of Ir(III) complexes, important for creating efficient emitters with tunable photophysical properties (Rabab Boyaala et al., 2020).

Analytical and Structural Studies

  • Spectroscopic Characterization : Studies involving the spectroscopic characterization of related compounds, like 5-Bromo-2-(trifluoromethyl)pyridine, have been conducted, providing valuable insights into the molecular structure and properties (H. Vural & M. Kara, 2017).
  • Crystal Structure Analysis : The acid hydrate of a related compound, 5-(trifluoromethyl)pyridine-2-carboxylic acid, was studied, revealing intricate hydrogen-bonding networks, important for understanding molecular interactions and crystallography (N. Ye & J. Tanski, 2020).

Pharmaceutical and Biological Context

  • Lead Selection for Malaria Treatment : In the context of malaria treatment, related trifluoromethyl-substituted pyridine analogues have been explored for their antimalarial activity, highlighting the compound's relevance in medicinal chemistry (M. Chavchich et al., 2016).

Catalysis and Organic Synthesis

  • Trifluoroacetylation of Arenes : A study on 2-(Trifluoroacetoxy)pyridine, a related compound, demonstrated its utility in trifluoroacetylating arenes, an important process in organic synthesis (T. Keumi et al., 1990).

properties

IUPAC Name

2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6F5N/c13-8-2-3-9(10(14)5-8)11-4-1-7(6-18-11)12(15,16)17/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKQPMDFNYNYAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6F5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80693237
Record name 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine

CAS RN

387827-64-7
Record name 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80693237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
311
Citations
MS Oderinde, JW Johannes* - Organic Syntheses, 2003 - Wiley Online Library
Procedures yielding 2‐(2,4‐difluorophenyl)‐5‐(trifluoromethyl)pyridine, (dF(CF 3 )ppy) (3) as a pink‐white solid, [(dF(CF 3 )ppy) 2 ‐Ir‐μ‐Cl] 2 complex and [Ir{dF(CF 3 )ppy} 2 (bpy)]PF 6 (…
Number of citations: 9 onlinelibrary.wiley.com
P Prompan, K Wongkhan, R Jitchati - Advanced Materials …, 2013 - Trans Tech Publ
Three thiocyanate-free ruthenium (II) sensitizers, [Ru II (dcppy)(L1-L3)](PF 6 )] where dcppy = 4, 4-dicarboxylic acid-2, 2-bipyridine, L1 = 2-(2,4-difluorophenyl)-5-(trifluoromethyl) pyridine…
Number of citations: 2 www.scientific.net
A Morales-Sanchez - 2023 - dataspace.princeton.edu
This research investigates the ability of microtubules, a rigid, cellular structure on the nanometer scale, to transport electrons between Tris(bipyridine)ruthenium(II) chloride and …
Number of citations: 0 dataspace.princeton.edu
JD Sitter, AK Vannucci - Journal of the American Chemical …, 2021 - ACS Publications
The photocatalytic oxidative coupling of aryl amines to selectively synthesize azoaromatic compounds has been realized. Multiple different photocatalysts can be used to perform the …
Number of citations: 30 pubs.acs.org
Y Quan, G Lan, Y Fan, W Shi, E You… - Journal of the American …, 2020 - ACS Publications
We report the design of a new multifunctional metal–organic layer (MOL), Hf 12 -Ir-OTf, comprising triflate (OTf)-capped Hf 12 secondary building units (SBUs) and photosensitizing Ir(…
Number of citations: 53 pubs.acs.org
G Lan, K Ni, SS Veroneau, Y Song… - Journal of the American …, 2018 - ACS Publications
Nanoscale metal–organic layers (nMOLs) are an emerging class of 2D crystalline materials formed by reducing the dimensionality of nanoscale metal–organic frameworks (nMOFs). …
Number of citations: 97 pubs.acs.org
G Lan, Y Quan, M Wang, GT Nash, E You… - Journal of the …, 2019 - ACS Publications
Metal–organic layers (MOLs) have recently emerged as a novel class of molecular two-dimensional (2D) materials with significant potential for catalytic applications. Herein we report …
Number of citations: 79 pubs.acs.org
R Boyaala, M Peng, WS Tai, R Touzani… - Inorganic …, 2020 - ACS Publications
Pd-catalyzed C–H bond arylation applied to 2-(2,4-difluorophenyl)-5-(trifluoromethyl)pyridine (1) and 2-(3,5-difluorophenyl)-5-(trifluoromethyl)pyridine (5) allows the access to two …
Number of citations: 9 pubs.acs.org
K Wongkhan, U Mahanitipong, M Srikaew… - … Physica Polonica A, 2015 - bibliotekanauki.pl
Two heteroleptic charged iridium (III) species comprising two cyclometallating ligands and a neutral diimine ligand were synthesized and characterized, namely [(3,4,7,8-tetramethyl-1,…
Number of citations: 2 bibliotekanauki.pl
MS Oderinde, JW Johannes - Org. Synth, 2017 - researchgate.net
A. 2-(2, 4-Difluorophenyl)-5-(trifluoromethyl) pyridine,(dF (CF3) ppy)(3). A 500 mL, three-necked (24/40 joints), round-bottomed flask is equipped with a 3.5 cm length× 1.5 cm width …
Number of citations: 2 www.researchgate.net

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